4-Phenylcoumarin
Overview
Description
4-Phenylcoumarin is a chemical compound with the molecular formula C15H10O2 . It is a type of coumarin, which is a class of phenolic compounds . Coumarins are found in many plants and have a wide range of biological activities, such as anti-bacterial, anti-cancer, anti-viral, anti-hypertensive, anti-inflammatory, anti-arrhythmia, anti-osteoporosis, and anti-asthma .
Synthesis Analysis
4-Phenylcoumarin can be synthesized by direct esterification of phenols with phenylpropiolic and cinnamic acids, using a compound with Preyssler structure (H14P5NaW30O110) as a heterogeneous catalyst under solvent-free reaction conditions, at 130°C, in a short reaction time (2 hours) .
Molecular Structure Analysis
The molecular structure of 4-Phenylcoumarin consists of a coumarin core with a phenyl group attached . The average mass of the molecule is 222.239 Da and the monoisotopic mass is 222.068085 Da .
Chemical Reactions Analysis
In terms of chemical reactions, 4-Phenylcoumarin has been studied for its antioxidative activity. The study revealed that the chemical bonds established by the phenyl group of 4-Phenylcoumarin are responsible for the chemisorption on the steel surface .
Scientific Research Applications
HIV Transcription Inhibitors : Natural 4-phenylcoumarins isolated from Marila pluricostata and their derivatives show potential in inhibiting HIV transcription and Tat function. This is mainly due to their ability to act as NF-kappaB inhibitors and Tat antagonists, suggesting their usefulness in treating HIV infections as viral transcription inhibitors (Bedoya et al., 2005).
Uncoupling Behavior in Spinach Chloroplasts : Studies on 4-Phenylcoumarins isolated from Exostema caribaeum and Hintonia latiflora, and their derivatives, demonstrated uncoupling effects in spinach chloroplasts. These compounds inhibited ATP synthesis and proton uptake while enhancing basal and phosphorylating electron transport (Calera et al., 1996).
Cancer Chemopreventive Agents : In the search for anti-tumor-promoting agents, 4-phenylcoumarins from Calophyllum inophyllum demonstrated inhibitory effects on Epstein–Barr virus early antigen activation. These compounds, particularly calocoumarin-A, showed significant activity in an in vivo mouse skin tumor promotion test, indicating their potential as cancer chemopreventive agents (Itoigawa et al., 2001).
Antioxidant Properties : Research on the structure-activity relationship of hydroxy 4-phenyl coumarins, including 7,8-dihydroxy-4-phenyl coumarin, revealed good antioxidant activity. Quantum chemical calculations were used to study their influence on antioxidant activity, indicating their potential as therapeutic agents for conditions characterized by free radical overproduction (Veselinovic et al., 2014).
Anti-inflammatory Activity : Studies on 4-arylcoumarins from endophytic Streptomyces aureofaciens CMUAc130 showed in vitro anti-inflammatory action. These compounds modulated inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide-induced murine macrophage RAW 264.7 cells, suggesting their potential as anti-inflammatory agents (Taechowisan et al., 2007).
properties
IUPAC Name |
4-phenylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZHWFFOFMSQPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcoumarin | |
CAS RN |
15185-05-4 | |
Record name | 4-Phenylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015185054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-PHENYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13O55K0UYE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.